2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride
Description
Properties
Molecular Formula |
C10H15ClN6O |
|---|---|
Molecular Weight |
270.72 g/mol |
IUPAC Name |
2-methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H14N6O.ClH/c1-15-6-7(5-13-15)4-12-9-3-8(10(11)17)16(2)14-9;/h3,5-6H,4H2,1-2H3,(H2,11,17)(H,12,14);1H |
InChI Key |
IRMSDMXXTKFPHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Dimethyl Malonate-Based Cyclization
In a method adapted from pyrazole herbicide intermediate synthesis, dimethyl malonate reacts with formamide derivatives (e.g., DMF) and alkylating agents (e.g., dimethyl sulfate) under alkaline conditions to form intermediate diketones. Subsequent cyclization with methylhydrazine yields 1-methyl-5-hydroxypyrazole, a key precursor. This step achieves improved regioselectivity (>80% yield) by optimizing reaction temperatures (40–70°C) and base selection (triethylamine).
Key Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Dimethyl malonate, DMF, dimethyl sulfate | 40–70°C | 85% |
| 2 | Methylhydrazine, HCl | 100°C | 78% |
Nitropyrazole Intermediate Synthesis
Methyl 5-nitro-1H-pyrazole-3-carboxylate serves as another precursor. Nitration of pyrazole derivatives followed by methylation with methyl iodide in DMF and potassium carbonate produces a mixture of 1-methyl- and 2-methyl-nitro isomers. Reduction using lithium aluminum hydride yields the corresponding aminopyrazole, critical for subsequent functionalization.
Functionalization of the Pyrazole Core
Introduction of the Methylamino Group
The 5-position of the pyrazole ring is functionalized via nucleophilic substitution. Reacting 5-chloropyrazole derivatives with 1-methylpyrazol-4-ylmethylamine in the presence of cesium carbonate in DMF facilitates the formation of the methylamino linkage. This step requires anhydrous conditions and elevated temperatures (80–100°C) to achieve 70–85% yields.
Carboxamide Formation
The carboxamide group is introduced through hydrolysis of the ester intermediate. Treatment of methyl 5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxylate with aqueous hydrochloric acid under reflux yields the carboxylic acid, which is subsequently converted to the carboxamide using ammonium chloride and EDCI.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether enhances purity (>98% by HPLC).
Chromatographic Purification
Crude products are purified via flash chromatography using gradients of dichloromethane/hexanes or ethyl acetate/hexanes. This step resolves regioisomeric byproducts, ensuring pharmacological suitability.
Comparative Analysis of Synthetic Routes
Route Efficiency:
Industrial Scalability and Challenges
The dimethyl malonate route is favored for industrial production due to cost-effective reagents (e.g., dimethyl sulfate vs. triethyl orthoformate) and reduced corrosivity. Challenges include minimizing isomer formation during cyclization and optimizing solvent recovery.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound is primarily recognized for its significant activity as an anticancer agent. Pyrazole derivatives, including this compound, have been extensively studied for their ability to inhibit various cancer cell lines. Research indicates that compounds within this class can exhibit potent cytotoxic effects against several cancer types.
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazole derivatives in targeting cancer cells:
- Inhibition of Cancer Cell Lines : The compound has shown promising results against several human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). For instance, certain derivatives have demonstrated IC50 values as low as against HCT116 cells, indicating strong anticancer potential .
- Mechanism of Action : The anticancer properties are often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, some pyrazole derivatives have been reported to inhibit Aurora-A kinase with an IC50 of , which is crucial for mitotic progression .
Anti-inflammatory Properties
In addition to its anticancer effects, 2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride has also been explored for its anti-inflammatory properties:
- Inflammation Inhibition : The compound has been evaluated for its ability to reduce inflammation markers in various models. Studies have indicated that it can significantly decrease pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrazole derivatives:
| Compound | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| Compound A | 0.39 | HCT116 | Anticancer |
| Compound B | 0.46 | MCF-7 | Anticancer |
| Compound C | 0.16 | Aurora-A kinase | Kinase Inhibition |
| Compound D | 1.1 | Huh-7 | Anticancer |
This table summarizes key findings from various studies that illustrate the efficacy of different derivatives derived from the pyrazole scaffold.
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in both laboratory and clinical settings:
- Study on Cancer Cell Lines : A comprehensive investigation revealed that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This highlights the potential for developing novel therapeutic agents based on this scaffold.
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory effects showed that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 in experimental models, suggesting its utility in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Receptor Affinity: highlights that pyrazole derivatives like WIN 55212-2 exhibit subtype-specific binding to cannabinoid receptors (CB2 > CB1). The target compound’s 1-methylpyrazole group may confer selectivity for similar targets, though direct data are lacking .
- Hydrochloride Salt Properties : Like alfuzosin hydrochloride () and phenylephrine hydrochloride (), the hydrochloride salt form improves aqueous solubility and crystallinity. Alfuzosin hydrochloride, for example, is specified to have 99.0–101.0% purity, a benchmark applicable to the target compound’s quality control .
- Thermal Stability : Melting points (mp) of analogs in range from 123–183°C, suggesting that the target compound’s mp may fall within this range, influenced by its substituents .
Key Differences in Bioactivity
- Phosphodiesterase (PDE) Inhibition: lists 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7), which shares a carboxamide group but differs in alkyl/amino substituents. Such variations impact PDE isoform selectivity and potency .
Data Table: Comparison of Pyrazole-Carboxamide Derivatives
Research Findings and Implications
- Synthetic Optimization : The use of EDCI/HOBt-mediated coupling () suggests scalable synthesis for the target compound, though substituent-specific adjustments may be needed to improve yields .
- Quality Control : Adherence to purity standards (e.g., 99.0–101.0% for hydrochloride salts in ) is critical for pharmaceutical development .
Biological Activity
2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride, identified by its CAS number 1856077-05-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by diverse research findings.
- Molecular Formula : C₁₀H₁₅ClN₆O
- Molecular Weight : 270.72 g/mol
- Structure : The compound features a pyrazole core substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A review of various pyrazole analogs indicates significant cytotoxic effects against different cancer cell lines:
These findings suggest that the compound exhibits potent inhibitory effects on tumor growth, particularly in breast cancer and lung cancer models.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles have also been documented. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation:
- Mechanism : Pyrazoles may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Case Study : In a study assessing various pyrazole compounds, significant reductions in inflammation markers were observed in animal models treated with these compounds, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has been explored in several studies:
- Activity Against Bacteria : Some synthesized pyrazole carboxamides demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole carboxamide derivatives | Staphylococcus aureus | 32 | |
| Pyrazole analogs | Escherichia coli | 64 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
The biological activities of 2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride can be attributed to several mechanisms:
- Inhibition of Kinases : Some studies indicate that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
- Modulation of Immune Responses : The anti-inflammatory effects may stem from the modulation of immune responses, particularly by influencing cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
